2,6-Diamino-4-methylnicotinonitrile

Description

BenchChem offers high-quality 2,6-Diamino-4-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diamino-4-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diamino-4-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-2-6(9)11-7(10)5(4)3-8/h2H,1H3,(H4,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPBIZFMAJTDLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393367 |

Source

|

| Record name | 2,6-DIAMINO-4-METHYLNICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38841-52-0 |

Source

|

| Record name | 2,6-DIAMINO-4-METHYLNICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Diamino-4-methylnicotinonitrile

Abstract

2,6-Diamino-4-methylnicotinonitrile, a key heterocyclic scaffold, serves as a pivotal intermediate in the development of a diverse array of pharmacologically active compounds. Its unique structural arrangement, featuring multiple reactive sites, allows for extensive functionalization, making it a valuable building block in medicinal chemistry and materials science. This comprehensive technical guide provides an in-depth exploration of the primary synthetic pathways for 2,6-diamino-4-methylnicotinonitrile. We will delve into the mechanistic underpinnings of these routes, offering detailed, step-by-step protocols and critical analysis of experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of the 2,6-Diaminonicotinonitrile Core

The pyridine nucleus is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals. The strategic introduction of amino and cyano functionalities, as seen in 2,6-diamino-4-methylnicotinonitrile, profoundly influences the molecule's electronic properties and hydrogen bonding capabilities. This, in turn, dictates its interaction with biological targets. The 2-amino-3-cyanopyridine framework is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.

This guide will focus on elucidating the most prevalent and efficient synthetic strategies to access the 2,6-diamino-4-methylnicotinonitrile core, providing a robust foundation for its application in research and development.

Key Synthetic Pathways

The synthesis of 2,6-diamino-4-methylnicotinonitrile can be broadly approached through several convergent strategies. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. We will explore three primary, field-proven methodologies.

Pathway A: Multicomponent Condensation Reaction

One of the most efficient and atom-economical approaches to substituted 2-aminonicotinonitriles is the one-pot multicomponent reaction involving an aldehyde, a ketone, malononitrile, and an ammonium source.[1][2][3] This strategy allows for the rapid assembly of the pyridine ring in a single synthetic operation.

The reaction proceeds through a cascade of interconnected equilibria. Initially, the aldehyde and malononitrile undergo a Knoevenagel condensation to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by cyclization and aromatization via elimination of a hydrogen molecule, furnishes the desired 2-aminonicotinonitrile. The use of microwave irradiation can significantly accelerate this reaction.[3]

Caption: Multicomponent reaction workflow.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Methyl ketone (e.g., Acetone)

-

Malononitrile

-

Ammonium acetate

-

Ethanol (or a solvent-free system)

Procedure:

-

In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

-

If using a solvent, add ethanol (5 mL). For a solvent-free reaction, proceed without a solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for 7-10 minutes.[3]

-

After completion, cool the reaction mixture to room temperature.

-

Add cold water to the mixture to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure 2-aminonicotinonitrile derivative.

| Parameter | Value | Reference |

| Reaction Time | 7-9 min | [3] |

| Yield | 72-86% | [3] |

| Purity | High (after recrystallization) |

Pathway B: Synthesis from 2,6-Dihalopyridines

An alternative and highly versatile route involves the nucleophilic substitution of halogen atoms on a pre-formed pyridine ring. Starting with a 2,6-dihalonicotinonitrile, the amino groups can be introduced sequentially or simultaneously.

The chlorine atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen and the cyano group. The reaction with an amine proceeds via a Meisenheimer-like intermediate. The regioselectivity of the substitution can sometimes be influenced by steric factors and the nature of the nucleophile.[4]

Caption: Nucleophilic substitution pathway.

Materials:

-

2,6-Dichloro-4-methylnicotinonitrile

-

Ammonia (aqueous or gaseous) or a primary amine

-

A suitable solvent (e.g., ethanol, dioxane)

-

A base (e.g., triethylamine, if using an amine salt)

Procedure:

-

Dissolve 2,6-dichloro-4-methylnicotinonitrile (1 mmol) in a suitable solvent in a pressure-rated reaction vessel.

-

Add an excess of the aminating agent (e.g., concentrated aqueous ammonia).

-

Seal the vessel and heat the reaction mixture to a temperature ranging from 100 to 180 °C. The optimal temperature will depend on the reactivity of the specific dihalopyridine and the amine.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or GC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield 2,6-diamino-4-methylnicotinonitrile.

| Parameter | Value | Reference |

| Temperature | 100-180 °C | [5] |

| Reaction Time | Several hours | |

| Pressure | Autogenous |

Pathway C: From 2,6-Dihydroxy-3-cyano-4-methylpyridine

This pathway involves the conversion of hydroxyl groups to leaving groups, typically chlorides, followed by amination. This is a robust method, particularly when the dihydroxy precursor is readily available.

The hydroxyl groups at the 2- and 6-positions of the pyridine ring are not good leaving groups for direct nucleophilic substitution. Therefore, they must first be converted into better leaving groups. This is commonly achieved by treatment with phosphorus oxychloride (POCl₃), which converts the dihydroxypyridine to the corresponding dichloropyridine.[6] The resulting 2,6-dichloro-4-methylnicotinonitrile can then be subjected to amination as described in Pathway B.

Step 1: Chlorination

-

To a flask containing 2,6-dihydroxy-3-cyano-4-methyl-pyridine (1 mmol), add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of a tertiary amine like quinoline.[6]

-

Heat the mixture under reflux for several hours (e.g., 3 hours at 190 °C).[6]

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2,6-dichloro-4-methylnicotinonitrile.

Step 2: Amination

-

Follow the amination procedure as detailed in Pathway B.

Conclusion and Future Perspectives

The synthesis of 2,6-diamino-4-methylnicotinonitrile is achievable through several reliable and scalable pathways. The choice of method will ultimately depend on the specific needs and resources of the research group. The multicomponent approach offers the advantage of efficiency and atom economy, making it particularly attractive for library synthesis and initial exploratory studies. The routes starting from dihalo- or dihydroxypyridines provide a more traditional and often highly controllable means of accessing the target molecule, especially for larger-scale preparations.

As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods for key intermediates like 2,6-diamino-4-methylnicotinonitrile will remain an active area of research. Future efforts may focus on catalytic C-H amination or flow chemistry approaches to further streamline the synthesis of this valuable scaffold.

References

- Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (n.d.). FeCl 3 -Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles.

- Process for preparing pyridine-2,6-diamines. (n.d.). Google Patents.

- Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. (n.d.). ProQuest.

- How can 2,6-diaminopyridine be synthesized? (n.d.). Guidechem.

- Synthesis of the 2,6-diaminopyridine series of compound 18. Reagents... (n.d.). ResearchGate.

- Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. (n.d.). Google Patents.

- Production of 2,6-diamino-pyridine. (n.d.). Google Patents.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). NIH.

- The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. (n.d.).

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.

- Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. (n.d.). ResearchGate.

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 6. US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors - Google Patents [patents.google.com]

Spectroscopic data of 2,6-Diamino-4-methylnicotinonitrile

An In-Depth Technical Guide to the Spectroscopic Data of 2,6-Diamino-4-methylnicotinonitrile

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2,6-Diamino-4-methylnicotinonitrile (CAS No. 38841-52-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and offers insights grounded in established scientific principles to ensure a thorough understanding of the molecule's structural and electronic properties.

Introduction: The Significance of 2,6-Diamino-4-methylnicotinonitrile

2,6-Diamino-4-methylnicotinonitrile is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structural arrangement of a pyridine ring with amino and cyano functionalities suggests potential applications as a versatile scaffold in the design of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, providing unequivocal proof of a molecule's identity and purity. This guide serves as a detailed manual for the spectroscopic elucidation of 2,6-Diamino-4-methylnicotinonitrile.

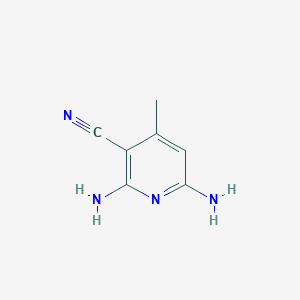

Below is a diagram illustrating the molecular structure of 2,6-Diamino-4-methylnicotinonitrile.

Caption: Molecular structure of 2,6-Diamino-4-methylnicotinonitrile.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Instrument Preparation: An FT-IR spectrometer, such as a Bruker Tensor 27, is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.

-

Sample Application: A small amount of the solid 2,6-Diamino-4-methylnicotinonitrile sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected FT-IR Data

The following table summarizes the expected characteristic absorption bands for 2,6-Diamino-4-methylnicotinonitrile, based on data from structurally similar compounds.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3490 - 3300 | N-H stretching | Primary amine (-NH₂) | Strong, broad |

| 3200 - 3100 | C-H stretching | Aromatic C-H | Medium |

| 2980 - 2850 | C-H stretching | Methyl (-CH₃) | Medium |

| ~2210 | C≡N stretching | Nitrile (-CN) | Strong, sharp |

| 1650 - 1600 | N-H bending | Primary amine (-NH₂) | Strong |

| 1600 - 1450 | C=C and C=N stretching | Pyridine ring | Medium to strong |

| 1465 - 1440 | C-H bending | Methyl (-CH₃) | Medium |

| 1380 - 1360 | C-H bending | Methyl (-CH₃) | Medium |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum provides a molecular fingerprint of 2,6-Diamino-4-methylnicotinonitrile. The presence of two distinct N-H stretching bands in the 3490-3300 cm⁻¹ region would be characteristic of the two primary amino groups. A strong, sharp absorption band around 2210 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group. The various C-H stretching and bending vibrations confirm the presence of both the aromatic pyridine ring and the methyl substituent. The complex pattern of absorptions in the 1600-1450 cm⁻¹ region is indicative of the vibrations of the pyridine ring itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure and conjugation.

Experimental Protocol

-

Solvent Selection: A suitable UV-grade solvent that does not absorb in the region of interest is chosen (e.g., ethanol, methanol, or acetonitrile).

-

Solution Preparation: A dilute solution of 2,6-Diamino-4-methylnicotinonitrile is prepared to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

-

Baseline Correction: The spectrophotometer is zeroed using a cuvette filled with the pure solvent.

-

Spectrum Acquisition: The UV-Vis spectrum of the sample solution is recorded over a range of approximately 200-400 nm.

Expected UV-Vis Data

Based on the conjugated system of the substituted pyridine ring, the following absorbance maxima are anticipated.

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Ethanol | ~280-320 | High | π → π |

| Ethanol | ~350-400 | Low | n → π |

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic pyridine ring, which is a highly conjugated system. The presence of the amino and nitrile groups as substituents will influence the exact position of the λ_max. The amino groups, being electron-donating, are expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted pyridine. A weaker absorption at a longer wavelength may be observed, corresponding to an n → π* transition involving the non-bonding electrons on the nitrogen atoms. The solvent can also influence the spectrum; polar solvents may cause shifts in the λ_max due to interactions with the solute.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of 2,6-Diamino-4-methylnicotinonitrile is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer (e.g., a Bruker 700 MHz instrument), and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired, typically with a 90° pulse and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Expected ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Singlet | 1H | H-5 (aromatic proton) |

| ~6.5 - 7.0 | Broad Singlet | 4H | -NH₂ (protons of two amino groups) |

| ~2.3 - 2.5 | Singlet | 3H | -CH₃ (methyl protons) |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple. A singlet in the aromatic region corresponds to the single proton on the pyridine ring at position 5. The protons of the two amino groups are expected to appear as a broad singlet due to exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom. The methyl group protons will give rise to a sharp singlet in the upfield region. The integration values (the area under each peak) will be proportional to the number of protons giving rise to that signal, confirming the assignments.

Expected ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 and C-6 (carbons bonded to amino groups) |

| ~155 | C-4 (carbon bonded to the methyl group) |

| ~117 | C≡N (nitrile carbon) |

| ~110 | C-5 (carbon bonded to hydrogen) |

| ~88 | C-3 (carbon bonded to the nitrile group) |

| ~20 | -CH₃ (methyl carbon) |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the seven carbon atoms in the molecule (with the carbons at positions 2 and 6 being chemically equivalent). The chemical shifts are highly informative. The carbons directly attached to the electronegative nitrogen atoms of the amino groups (C-2 and C-6) will be the most downfield. The nitrile carbon will also have a characteristic chemical shift. The remaining aromatic carbons and the methyl carbon will appear at progressively more upfield shifts.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: A dilute solution of 2,6-Diamino-4-methylnicotinonitrile is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrometry Data

| m/z | Ion | Interpretation |

| 149.0873 | [M+H]⁺ | Protonated molecular ion |

| 171.0692 | [M+Na]⁺ | Sodium adduct of the molecular ion |

Molecular Formula: C₇H₈N₄ Exact Mass: 148.0795

Interpretation of the Mass Spectrum

In positive-ion ESI-MS, 2,6-Diamino-4-methylnicotinonitrile is expected to be readily protonated, primarily at one of the basic nitrogen atoms of the amino groups or the pyridine ring. This will result in a prominent peak for the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton. The high-resolution mass measurement of this ion can be used to confirm the elemental composition of the molecule. The presence of a sodium adduct, [M+Na]⁺, is also common in ESI-MS.

Fragmentation Pathway

Below is a conceptual workflow for the analysis of 2,6-Diamino-4-methylnicotinonitrile using mass spectrometry.

Caption: A typical workflow for the mass spectrometric analysis of a small molecule.

Conclusion

The spectroscopic techniques of FT-IR, UV-Vis, NMR, and Mass Spectrometry collectively provide a powerful and comprehensive toolkit for the structural elucidation of 2,6-Diamino-4-methylnicotinonitrile. Each technique offers a unique and complementary piece of the structural puzzle, from the identification of functional groups and electronic properties to the detailed mapping of the carbon-hydrogen framework and the confirmation of the molecular weight. The data and interpretations presented in this guide serve as a foundational reference for researchers working with this and related heterocyclic compounds.

References

- BLD Pharm. 2,6-Diamino-4-methylnicotinonitrile.

- Royal Society of Chemistry. 1H-NMR and 13C-NMR Spectra.

- MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

- Gongshe. 2,6-diamino-4-methyl-3-Pyridinecarbonitrile,38841-52-0.

- Basic 1H- and 13C-NMR Spectroscopy. Basic 1H- and 13C-NMR Spectroscopy.

- NIST. Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-.

- University of Toronto Scarborough. Interpreting UV-Vis Spectra.

- Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.

- Pearson. Account for the peaks at m/z 87, 111, and 126 in the mass spectrum.

- MDPI. The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study.

- Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls.

Sources

2,6-Diamino-4-methylnicotinonitrile solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2,6-Diamino-4-methylnicotinonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of 2,6-diamino-4-methylnicotinonitrile (CAS No: 38841-52-0), a key heterocyclic compound with potential applications in pharmaceutical and chemical research. Recognizing the critical gap in publicly available physicochemical data for this molecule, this document outlines the essential experimental protocols and theoretical underpinnings required to robustly determine its solubility and chemical stability. The methodologies detailed herein are grounded in industry best practices and regulatory expectations, particularly those set forth by the International Council for Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals who require a practical, scientifically sound approach to evaluating the fundamental properties of this compound, thereby enabling informed decisions in synthesis, formulation, and analytical method development.

Introduction: The Imperative for Physicochemical Characterization

2,6-Diamino-4-methylnicotinonitrile is a substituted pyridine derivative featuring amino and nitrile functional groups. Its structural motifs are common in medicinal chemistry, suggesting its potential as a valuable building block for novel therapeutic agents. However, the successful progression of any compound from discovery to application is contingent upon a thorough understanding of its fundamental physicochemical properties.

Solubility and stability are arguably the most critical of these properties. Solubility directly influences bioavailability and dictates the feasibility of formulation strategies, while chemical stability determines a compound's shelf-life, storage requirements, and potential to generate toxic degradants.[1][2] The absence of this data for 2,6-diamino-4-methylnicotinonitrile presents a significant hurdle for its systematic investigation.

This guide, therefore, serves as a definitive roadmap for elucidating these characteristics. It moves beyond a simple listing of facts to explain the causality behind experimental design, ensuring that the data generated is not only accurate but also meaningful and defensible.

Chemical Structure of 2,6-Diamino-4-methylnicotinonitrile:

Caption: Chemical structure of 2,6-diamino-4-methylnicotinonitrile.

Part 1: Solubility Profile Characterization

A compound's solubility dictates its ability to be absorbed and distributed in vivo and guides the selection of appropriate formulation vehicles. We will focus on determining thermodynamic solubility, which represents the true equilibrium state between the dissolved and solid forms of the compound and is the most relevant measure for formulation development.[3] The shake-flask method remains the "gold standard" for this determination due to its accuracy and reliability.[4]

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of 2,6-diamino-4-methylnicotinonitrile across a range of pharmaceutically relevant media.

Objective: To quantify the thermodynamic solubility of the target compound at a controlled temperature (e.g., 25°C or 37°C).

Methodology:

-

Preparation of Media: Prepare a panel of solvents, including:

-

Purified Water (e.g., Milli-Q®)

-

Aqueous Buffers:

-

pH 2.0 (0.01 N HCl)

-

pH 7.4 (Phosphate-Buffered Saline, PBS)

-

pH 9.0 (Borate Buffer)

-

-

Organic Solvents:

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

-

-

Sample Preparation:

-

Add an excess amount of solid 2,6-diamino-4-methylnicotinonitrile to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that saturation has been achieved.

-

Seal each vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but a preliminary time-to-equilibrium experiment is recommended.

-

-

Phase Separation: This step is critical to ensure only the dissolved compound is measured.[3]

-

Allow the vials to stand at the controlled temperature for at least one hour to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Carefully aspirate the supernatant. For an additional level of certainty, filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF). Causality Note: Filter selection is important; a pre-study should be conducted to check for any potential adsorption of the compound to the filter material, which could falsely lower the measured solubility.[3]

-

-

Quantification:

-

Prepare a standard stock solution of 2,6-diamino-4-methylnicotinonitrile of known concentration in a suitable solvent (e.g., DMSO or ACN).

-

Generate a calibration curve by creating a series of dilutions from the stock solution.

-

Dilute the saturated supernatant samples into the analytical range of the calibration curve.

-

Analyze the standards and samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

-

Calculation: Determine the concentration of the dissolved compound in the supernatant by interpolating from the calibration curve. Express the final solubility in units such as mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative format.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Purified Water | ~7.0 | 25 | [Experimental Value] | [Experimental Value] |

| 0.01 N HCl | 2.0 | 25 | [Experimental Value] | [Experimental Value] |

| PBS Buffer | 7.4 | 25 | [Experimental Value] | [Experimental Value] |

| Borate Buffer | 9.0 | 25 | [Experimental Value] | [Experimental Value] |

| DMSO | N/A | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | N/A | 25 | [Experimental Value] | [Experimental Value] |

Visualization: Solubility Determination Workflow

Sources

The Multifaceted Biological Activities of Substituted Nicotinonitriles: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in medicinal chemistry, serving as the foundational framework for a multitude of biologically active molecules. Its inherent electronic properties, including the ability of the nitrile group to act as a hydrogen bond acceptor and a bioisostere for other functional groups, make it a versatile building block in the design of novel therapeutics.[1] This technical guide provides an in-depth exploration of the diverse biological activities of substituted nicotinonitriles, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities and opportunities presented by this remarkable chemical entity. We will delve into the mechanistic underpinnings of their anticancer, antiviral, and antimicrobial properties, supported by detailed experimental protocols and an analysis of structure-activity relationships, to empower the rational design of next-generation therapeutics.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Substituted nicotinonitriles have emerged as a prominent class of anticancer agents, exhibiting their therapeutic efficacy through a variety of mechanisms that target key cellular processes involved in cancer progression.[1][2]

A. Mechanism of Action: Disrupting Key Oncogenic Pathways

The anticancer activity of nicotinonitrile derivatives is often attributed to their ability to inhibit critical enzymes and proteins that drive tumor growth and survival.

1. Kinase Inhibition: Halting Aberrant Cell Signaling

A primary mechanism of action for many nicotinonitrile-based anticancer agents is the inhibition of protein kinases, enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.[3][4]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][6] Several nicotinonitrile derivatives have been identified as potent inhibitors of VEGFR-2, thereby disrupting the tumor's blood supply.[1] The binding of these inhibitors to the ATP-binding site of the VEGFR-2 kinase domain prevents the phosphorylation of downstream signaling molecules, leading to the suppression of endothelial cell proliferation and migration.

-

Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation by phosphorylating proteins involved in apoptosis and cell cycle progression.[1] Nicotinonitrile derivatives have been developed as potent Pim-1 inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[1]

2. Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance.[7][8] Some nicotinonitrile derivatives act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin and preventing the formation of microtubules.[9][10] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis in cancer cells.[9][10]

3. Topoisomerase II Inhibition: Inducing DNA Damage

Topoisomerase II is an enzyme that plays a vital role in DNA replication and transcription by managing DNA topology. Certain nicotinonitrile compounds have been shown to inhibit topoisomerase II, leading to the accumulation of DNA double-strand breaks and triggering apoptotic cell death.[9][10]

B. Experimental Protocols: Assessing Anticancer Activity

1. VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of VEGFR-2.

-

Principle: The assay measures the phosphorylation of a synthetic substrate by recombinant VEGFR-2 kinase in the presence and absence of the test compound. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured.

-

Step-by-Step Methodology:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

-

Add the recombinant human VEGFR-2 enzyme to the wells of a 96-well plate.

-

Add the test compound (substituted nicotinonitrile) at various concentrations to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (vehicle, e.g., DMSO).

-

Add a mixture of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP to initiate the kinase reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a commercial kit such as Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.[5][6][11][12]

-

2. Pim-1 Kinase Inhibition Assay

This assay evaluates the inhibitory effect of nicotinonitrile derivatives on Pim-1 kinase activity.

-

Principle: Similar to the VEGFR-2 assay, this protocol measures the phosphorylation of a specific peptide substrate by recombinant Pim-1 kinase.

-

Step-by-Step Methodology:

-

Coat a 96-well plate with a substrate peptide for Pim-1 (e.g., a BAD-derived peptide).

-

Block non-specific binding sites with a blocking buffer (e.g., BSA).

-

Add recombinant Pim-1 kinase to the wells.

-

Add the substituted nicotinonitrile test compounds at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature.

-

After incubation, wash the plate to remove unbound reagents.

-

Add a primary antibody that specifically recognizes the phosphorylated substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate for the enzyme to generate a detectable signal (e.g., colorimetric or chemiluminescent).

-

Measure the signal and calculate the IC50 value.[13][14][15][16][17]

-

3. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Principle: The polymerization of purified tubulin is monitored by the increase in absorbance or fluorescence over time. Inhibitors of tubulin polymerization will prevent or reduce this increase.

-

Step-by-Step Methodology:

-

Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., MES or PIPES buffer with GTP and MgCl2), and a fluorescence reporter (e.g., DAPI).

-

Add the test nicotinonitrile compound or a known inhibitor (e.g., colchicine) to the reaction mixture.

-

Initiate polymerization by incubating the mixture at 37°C.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition of tubulin polymerization compared to a control without the compound.[9][10]

-

C. Structure-Activity Relationship (SAR): Designing More Potent Anticancer Agents

The systematic modification of the nicotinonitrile scaffold has provided valuable insights into the structural requirements for potent anticancer activity.

| R1-Substituent | R2-Substituent | R3-Substituent | Target | IC50 (µM) | Reference |

| 4-methoxyphenyl | H | 3,4,5-trimethoxyphenyl | Tubulin | 0.02 | [9] |

| 4-chlorophenyl | H | 4-methoxyphenyl | Tubulin | 0.05 | [9] |

| 4-(dimethylamino)phenyl | H | 4-(benzyloxy)phenyl | Pim-1 | 0.94 | [1] |

| 2-chloroquinolin-3-yl | Phenyl | H | VEGFR-2 | 0.0037 | [12] |

| 2-chloroquinolin-3-yl | 4-methoxyphenyl | H | VEGFR-2 | 0.0058 | [12] |

Key SAR Insights:

-

Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for activity. For tubulin inhibitors, the presence of trimethoxyphenyl or similar moieties often enhances potency.[9] For kinase inhibitors, specific aryl groups at the 2- and 4-positions are crucial for binding to the enzyme's active site.[18][19]

-

The Nitrile Group: The cyano group is often essential for activity, participating in key hydrogen bonding interactions within the target protein's active site.

-

Overall Molecular Conformation: The relative orientation of the substituent groups influences the molecule's ability to adopt the correct conformation for binding to its target.

II. Antiviral Activity: A Promising Frontier

Recent studies have highlighted the potential of substituted nicotinonitriles as antiviral agents, particularly against enveloped viruses like HIV and SARS-CoV-2.[20]

A. Mechanism of Action: Blocking Viral Entry

The primary antiviral mechanism of action for several nicotinonitrile derivatives appears to be the inhibition of viral entry into host cells.[20][21][22] This can be achieved by interfering with the interaction between viral envelope proteins and host cell receptors or by preventing the conformational changes required for membrane fusion.

B. Experimental Protocols: Evaluating Antiviral Efficacy

1. Viral Replication Inhibition Assay (CPE Reduction Assay)

This assay determines the concentration of a compound required to inhibit virus-induced cytopathic effect (CPE) in cultured cells.

-

Principle: Susceptible host cells are infected with a virus in the presence of varying concentrations of the test compound. The inhibition of viral replication is quantified by measuring the reduction in CPE.

-

Step-by-Step Methodology:

-

Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2).

-

Prepare serial dilutions of the substituted nicotinonitrile compound.

-

Infect the cells with the virus at a known multiplicity of infection (MOI).

-

Immediately add the test compound dilutions to the infected cells.

-

Incubate the plate for a period sufficient to observe CPE in the virus control wells (typically 2-3 days).

-

Assess cell viability using a reagent such as neutral red or MTT.

-

Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).[23][24][25]

-

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted nicotinonitriles have also demonstrated promising activity against a range of bacterial and fungal pathogens.[26][27][28][29][30][31][32][33]

A. Mechanism of Action: Diverse and Emerging

The precise mechanisms of antimicrobial action for many nicotinonitrile derivatives are still under investigation. However, it is believed that they may disrupt essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. Some studies suggest that the lipophilicity of the molecule plays a role in its ability to penetrate microbial cell membranes.

B. Experimental Protocols: Determining Antimicrobial Potency

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

-

Step-by-Step Methodology:

-

Prepare a standardized inoculum of the test bacterium or fungus.

-

Perform two-fold serial dilutions of the substituted nicotinonitrile compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density.[34]

-

IV. Conclusion and Future Perspectives

The substituted nicotinonitrile scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse range of biological activities, including potent anticancer, antiviral, and antimicrobial effects, underscores the significant potential of this chemical class. Future research should focus on elucidating the detailed mechanisms of action for their antiviral and antimicrobial properties, as well as optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through rational drug design. The continued exploration of structure-activity relationships, aided by computational modeling and advanced synthetic methodologies, will undoubtedly lead to the development of novel nicotinonitrile-based drugs with improved efficacy and safety profiles for the treatment of a wide array of human diseases.

V. References

-

Hassan, E. S., Hassan, A. E. A., Al Neyadi, S. S., Raouf, Y. S., Awad, H. M., Abdel-Samii, Z. K. M., Al-Mahmoudy, A. M. M., & Abou-Elkhair, R. A. I. (2025). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. ResearchGate. [Link]

-

Hassan, E. S., Hassan, A. E. A., Al Neyadi, S. S., Raouf, Y. S., Awad, H. M., Abdel-Samii, Z. K. M., Al-Mahmoudy, A. M. M., & Abou-Elkhair, R. A. I. (2025). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. Sciety. [Link]

-

Yang, O. O., et al. (2022). CD8 T Cell Virus Inhibition Assay Protocol. Bio-protocol, 12(6), e4354. [Link]

-

Yang, O. O., et al. (2022). CD8 T Cell Virus Inhibition Assay Protocol. Bio-protocol, 12(6), e4354. [Link]

-

Hussain, A., Seher, S. S., Akhter, S., Shahzad, K., & Park, S. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-11. [Link]

-

Abdel-Aziz, M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [Link]

-

Bio-protocol. (n.d.). Antiviral assay. Bio-protocol. [Link]

-

Shamroukh, A. H., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 674-683. [Link]

-

protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]

-

Al-Ostoot, F. H., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1348. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]

-

Mehany, M. M., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of Organic Chemistry, 60(2), 329-341. [Link]

-

Klárová, B., et al. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380. [Link]

-

Alrobaian, M., et al. (2022). Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(19), 6523. [Link]

-

dos Santos, M. B., et al. (2017). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 14(4), 4839-4846. [Link]

-

Patel, P., et al. (1996). Synthesis of some novel pyrazoline and cyanopyridine derivatives as antimicrobial agents. Il Farmaco, 51(1), 59-63. [Link]

-

Field, J. J., et al. (2017). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 37(4), 814-843. [Link]

-

Reaction Biology. (n.d.). PIM1 Kinase Assay Service. Reaction Biology. [Link]

-

Pawar, R. P., et al. (2004). Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. [Link]

-

Shionoiri, N., et al. (2022). Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. Molecules, 27(1), 238. [Link]

-

Ghorab, M. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([9][23][35]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1270. [Link]

-

El-Sayed, N. M. E., et al. (2021). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 26(16), 4983. [Link]

-

Alsoliemy, A. (2022). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, e2200399. [Link]

-

Tong, P., et al. (2013). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling, 53(10), 2745-2757. [Link]

-

Attaby, F. A., Elneairy, M. A., & Elsayed, M. S. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194-201. [Link]

-

Warren, T. K., et al. (2013). Development of novel entry inhibitors targeting emerging viruses. Journal of Antivirals & Antiretrovirals, 5(3), 059-066. [Link]

-

Roy, K., & Leonard, J. T. (2005). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Mini reviews in medicinal chemistry, 5(4), 387-401. [Link]

-

de Groot, C. J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. British Journal of Cancer. [Link]

-

Al-Ghamdi, A. M. (2025). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. [Link]

-

Wikipedia. (n.d.). Entry inhibitor. Wikipedia. [Link]

-

Jha, A., et al. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Pharmacological Research, 176, 106069. [Link]

-

Al-Salama, Z. T., et al. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Review of Anticancer Therapy, 18(12), 1229-1251. [Link]

-

Dearden, J. C. (2003). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental Toxicology and Pharmacology, 14(1-2), 1-13. [Link]

-

Fiveable. (n.d.). Quantitative structure-activity relationships (QSAR). Fiveable. [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Applied Pharmaceutical Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]

- 4. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation | Sciety [sciety.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. Development of novel entry inhibitors targeting emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Entry inhibitor - Wikipedia [en.wikipedia.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 25. protocols.io [protocols.io]

- 26. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis of some novel pyrazoline and cyanopyridine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2,6-Diamino-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diamino-4-methylnicotinonitrile is a substituted diaminopyridine derivative with a chemical structure suggestive of significant biological activity. While direct, in-depth studies on its specific mechanism of action are not yet prevalent in the public domain, its structural analogy to well-characterized molecules, particularly the diaminopyridine class of compounds, provides a strong foundation for a putative mechanism. This guide synthesizes the existing knowledge on structurally related compounds to propose a primary mechanism of action for 2,6-Diamino-4-methylnicotinonitrile, explores potential alternative or additional activities conferred by its unique substitutions, and provides a comprehensive roadmap for its experimental validation.

Introduction

The pyridine ring and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The diaminopyridine moiety, in particular, is known to interact with fundamental biological targets such as ion channels. 2,6-Diamino-4-methylnicotinonitrile, with its diaminopyridine core, a methyl group at the 4-position, and a cyano group at the 3-position (nicotinonitrile), presents an intriguing profile for investigation. The absence of extensive research on this specific molecule necessitates a logical and evidence-based approach to hypothesizing its mechanism of action, drawing from the well-established pharmacology of its structural relatives.

This technical guide will first delve into the primary putative mechanism of action for 2,6-Diamino-4-methylnicotinonitrile, centered on the blockade of voltage-gated potassium (Kv) channels, a hallmark of the diaminopyridine class. Subsequently, we will explore the potential for alternative or synergistic mechanisms arising from the nicotinonitrile and methyl substitutions. Finally, we will outline a series of robust experimental protocols designed to systematically investigate and validate these proposed mechanisms, providing a clear path for future research and development.

Part 1: The Diaminopyridine Core: A Foundation for a Putative Mechanism of Action

The most well-documented mechanism of action for diaminopyridine derivatives, exemplified by the clinically approved drug 3,4-diaminopyridine (Amifampridine), is the blockade of voltage-gated potassium (Kv) channels.[1][2][3] This action has profound effects on neuronal excitability and synaptic transmission.

The Canonical Mechanism: Voltage-Gated Potassium (Kv) Channel Blockade

The primary therapeutic effect of 3,4-diaminopyridine is attributed to its ability to block Kv channels in the presynaptic nerve terminal.[1][3] These channels are crucial for the repolarization phase of the action potential. By inhibiting these channels, 3,4-diaminopyridine prolongs the duration of the presynaptic action potential.[2][4]

This prolongation leads to an extended opening of voltage-gated calcium (CaV) channels, resulting in an increased influx of calcium ions (Ca2+) into the presynaptic terminal.[3] The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, thereby increasing the amount of acetylcholine released into the synaptic cleft and improving neuromuscular transmission.[2][5] This mechanism is the basis for its use in treating Lambert-Eaton myasthenic syndrome, a condition characterized by impaired acetylcholine release.[4][5][6][7]

Given the shared diaminopyridine core, it is highly probable that 2,6-Diamino-4-methylnicotinonitrile exerts a similar effect on Kv channels. The amino groups at positions 2 and 6 are key for this interaction.

Caption: Putative mechanism of Kv channel blockade by a diaminopyridine core.

Subtype Selectivity of Diaminopyridines

Research on 3,4-diaminopyridine has indicated some level of selectivity for different Kv channel subtypes. For instance, it is thought to act on Kv3 channels, which are important for rapid repolarization in neurons.[1] The specific substitution pattern on the pyridine ring of 2,6-Diamino-4-methylnicotinonitrile will likely influence its affinity and selectivity for various Kv channel subtypes.

| Compound | Reported Target(s) | Primary Effect | Reference |

| 3,4-Diaminopyridine | Voltage-Gated K+ Channels (Kv) | Blockade, leading to prolonged action potential | [1],[2],[3] |

| 4-Aminopyridine | Voltage-Gated K+ Channels (Kv) | Blockade | [8] |

| 2-Amino-4-methylpyridine | Inducible NO Synthase (NOS II) | Competitive Inhibition | [9] |

Part 2: The Nicotinonitrile and Methyl Moieties: Exploring Potential Alternative or Additional Mechanisms

While the diaminopyridine core strongly suggests Kv channel activity, the nicotinonitrile (cyano group at the 3-position) and the methyl group at the 4-position introduce the possibility of interactions with other biological targets.

Diverse Biological Activities of Nicotinonitrile Derivatives

Nicotinonitrile derivatives are known to exhibit a wide range of biological activities, including:

-

Antiproliferative and Anticancer Activity: Some 2-amino-4,6-diphenylnicotinonitriles have demonstrated significant cytotoxicity against cancer cell lines.[10] Additionally, 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have shown anti-cancer properties.[11]

-

Kinase Inhibition: Certain aminonicotinonitrile compounds have been identified as inhibitors of kinases such as PIM-1.[10]

-

Enzyme Inhibition: Other reported activities include inhibition of SIRT1 and DNA topoisomerase II.[10][12]

-

Antimicrobial Activity: Antimicrobial effects against various pathogens have also been reported for some nicotinonitrile derivatives.[10]

The electron-withdrawing nature of the cyano group in 2,6-Diamino-4-methylnicotinonitrile could facilitate interactions with different enzyme active sites or receptors compared to simple diaminopyridines.

| Compound Class | Reported Biological Activities | Reference |

| 2-Amino-4,6-diphenylnicotinonitriles | Antimicrobial, Antiproliferative (PIM-1 kinase inhibition), Anti-tubercular, SIRT1 inhibition, A2A adenosine receptor antagonism | [10] |

| 4-Amino-5-cyano-2,6-disubstituted pyrimidines | Antifilarial DNA topoisomerase II inhibition | [12] |

| 6-Amino-2-pyridone-3,5-dicarbonitriles | Anticancer | [11] |

| Dihydropyrimidinones | Antitumoral, Anti-inflammatory, Antibacterial, Calcium channel antagonism | [13] |

Influence of the Methyl Group

The methyl group at the 4-position can influence the molecule's lipophilicity, steric profile, and metabolic stability. These factors can affect its binding affinity to target proteins and its pharmacokinetic properties.

Part 3: Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 2,6-Diamino-4-methylnicotinonitrile, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amifampridine - Wikipedia [en.wikipedia.org]

- 4. Amifampridine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical aspects of 3,4-diaminopyridine treatment of the Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Diamino-4-methylnicotinonitrile

Executive Summary: This guide provides a comprehensive technical overview of 2,6-Diamino-4-methylnicotinonitrile (CAS No: 38841-52-0), a substituted cyanopyridine derivative. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. It details the compound's chemical identity, physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications as a versatile chemical intermediate. The guide emphasizes the rationale behind the synthetic and analytical methodologies, grounding the information in established chemical principles.

Chemical Identity and Physicochemical Properties

2,6-Diamino-4-methylnicotinonitrile, also known as 2,6-diamino-4-methyl-3-pyridinecarbonitrile, is a heterocyclic compound featuring a pyridine core substituted with two amino groups, a methyl group, and a nitrile functional group. These functionalities make it a valuable building block in synthetic chemistry.[1]

Table 1: Core Identifiers and Properties

| Identifier | Value | Source(s) |

| CAS Number | 38841-52-0 | [1] |

| Molecular Formula | C₇H₈N₄ | [1] |

| Molecular Weight | 148.17 g/mol | [1] |

| IUPAC Name | 2,6-diamino-4-methylpyridine-3-carbonitrile | N/A |

| SMILES | CC1=C(C#N)C(N)=NC(N)=C1 | [1] |

| Physical Form | Solid (predicted) | N/A |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Synthesis and Mechanistic Insights

While a specific, peer-reviewed protocol for the direct synthesis of 2,6-Diamino-4-methylnicotinonitrile is not extensively documented in readily available literature, a highly plausible and efficient route can be extrapolated from established one-pot methodologies for analogous 2-amino-3-cyanopyridine derivatives.[2] The most logical approach involves a multicomponent reaction, which is favored in medicinal chemistry for its efficiency and atom economy.

A likely synthesis would involve the condensation of malononitrile, an appropriate ketone (acetone), an aldehyde (acetaldehyde), and a source of ammonia, such as ammonium acetate. This reaction likely proceeds through a series of intermediates, including the formation of an α,β-unsaturated dinitrile, followed by cyclization and aromatization to yield the final pyridine ring.

Proposed Synthesis Workflow

The diagram below illustrates a conceptual workflow for the synthesis of 2,6-Diamino-4-methylnicotinonitrile based on analogous reactions.

Caption: Conceptual workflow for the one-pot synthesis of 2,6-Diamino-4-methylnicotinonitrile.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a microwave-safe reaction vessel, add malononitrile (1 equivalent), acetone (1 equivalent), and ammonium acetate (3 equivalents) in ethanol.

-

Reaction Execution: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 100-120°C) for a short duration (e.g., 10-30 minutes). The use of microwave heating is known to significantly accelerate such condensation reactions.[2]

-

Work-up: After cooling the reaction mixture, the crude product is expected to precipitate. The solid can be collected by filtration and washed with cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, pure 2,6-Diamino-4-methylnicotinonitrile.

Causality: The use of ammonium acetate serves as an in-situ source of ammonia, which is crucial for the formation of the amino groups on the pyridine ring. The ketone and malononitrile undergo a Knoevenagel condensation, and subsequent reactions lead to the cyclized pyridine product.

Spectroscopic and Analytical Characterization (Predicted)

Experimental spectral data for 2,6-Diamino-4-methylnicotinonitrile is not widely published. However, based on its structure, a detailed prediction of its key spectroscopic features can be made.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its primary functional groups:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two primary amino groups.

-

C≡N Stretching: A sharp, strong absorption band around 2200-2230 cm⁻¹ is characteristic of the nitrile group.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1500-1650 cm⁻¹ region.

-

C-H Stretching: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Proton: A singlet peak is expected for the lone proton on the pyridine ring. Its chemical shift would be influenced by the surrounding electron-donating amino groups.

-

Amino Protons: Broad singlet peaks for the protons of the two NH₂ groups. The chemical shift of these protons can be variable and they are exchangeable with D₂O.

-

Methyl Protons: A singlet peak corresponding to the three protons of the methyl group.

¹³C NMR:

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., aromatic carbons, methyl carbon, and the nitrile carbon).

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (148.17). Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN, NH₃, or CH₃CN, leading to characteristic fragment ions.

Applications in Research and Drug Development

2,6-Diamino-4-methylnicotinonitrile serves as a valuable scaffold and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][4] The diaminopyridine core is a well-established pharmacophore found in a variety of biologically active compounds.

Potential as a Synthetic Building Block

The presence of multiple reactive sites (two amino groups and a nitrile group) allows for a wide range of chemical modifications. This makes it an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The amino groups can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Conceptual Pathway in Drug Discovery

The diagram below illustrates how 2,6-Diamino-4-methylnicotinonitrile could be utilized as a starting point in a drug discovery workflow.

Caption: Role of 2,6-Diamino-4-methylnicotinonitrile as a scaffold in a drug discovery pipeline.

Safety, Handling, and Storage

According to available safety data, 2,6-Diamino-4-methylnicotinonitrile should be handled with care in a laboratory setting.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at a temperature between 2-8°C.[1]

-

Handling: Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a fume hood to avoid inhalation of any dust.

References

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents. (2020).

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,6-Diamino-4-methylnicotinonitrile

Abstract

The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a specific, yet underexplored derivative, 2,6-Diamino-4-methylnicotinonitrile, postulating its potential as a therapeutic agent. Drawing from established knowledge of structurally related compounds, we hypothesize its primary therapeutic targets and lay out a comprehensive, field-proven strategy for target identification and validation. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for investigating the therapeutic potential of this promising molecule.

Introduction: The Therapeutic Promise of the Nicotinonitrile Scaffold

The pyridine ring is a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets. When functionalized with amino and cyano groups, as in the nicotinonitrile core, these compounds have demonstrated a remarkable breadth of activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects[1]. Specifically, derivatives of 2-aminonicotinonitrile have been investigated for their potential as kinase inhibitors, antagonists for adenosine receptors, and SIRT1 inhibitors[1].

The subject of this guide, 2,6-Diamino-4-methylnicotinonitrile, combines the key pharmacophoric features of this class of molecules. The diaminopyridine core is a known hinge-binding motif for many protein kinases, while the nitrile group can act as a hydrogen bond acceptor, further anchoring the molecule in the active site of target proteins. The methyl group at the 4-position can provide additional van der Waals interactions and influence the overall solubility and metabolic stability of the compound. While direct biological data for 2,6-Diamino-4-methylnicotinonitrile is not extensively available in the public domain, its structural similarity to known bioactive molecules provides a strong basis for hypothesizing its potential therapeutic targets.

This guide will, therefore, take a hypothesis-driven approach. We will first propose the most likely therapeutic targets for 2,6-Diamino-4-methylnicotinonitrile based on an analysis of its structure and the known activities of analogous compounds. Subsequently, we will present a detailed, practical, and self-validating experimental workflow to systematically test this hypothesis, from initial phenotypic screening to definitive target validation and mechanism of action studies.

Postulated Therapeutic Targets and Rationale

Based on the structural features of 2,6-Diamino-4-methylnicotinonitrile and the established pharmacology of related diaminopyridine and nicotinonitrile derivatives, we postulate the following as high-probability therapeutic target classes:

-

Protein Kinases: This is our primary hypothesis. The diaminopyridine scaffold is a well-established "hinge-binder" for the ATP-binding site of many protein kinases. The two amino groups can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common mechanism of action for numerous approved kinase inhibitors. The overall shape and electronics of the molecule are conducive to fitting within the hydrophobic pocket of the kinase active site. Dysregulation of protein kinase activity is a hallmark of cancer, inflammatory diseases, and neurodegenerative disorders, making them a highly valuable class of therapeutic targets[2][3].

-

Dihydrofolate Reductase (DHFR): Certain diaminopyrimidine and diaminopyridine derivatives are known to inhibit DHFR, an essential enzyme in the synthesis of nucleic acids and amino acids. This inhibition leads to the depletion of cellular folates and subsequent cell death. DHFR is a validated target for antimicrobial and anticancer therapies.

-

Other Enzymes and Receptors: The nicotinonitrile scaffold has also been associated with the inhibition of other enzymes, such as SIRT1, and antagonism of G-protein coupled receptors, like the A2A adenosine receptor[1]. While these are considered secondary hypotheses, a comprehensive target identification strategy should not entirely discount these possibilities.

The subsequent sections of this guide will focus on a detailed experimental plan to investigate the primary hypothesis of kinase inhibition, while also allowing for the discovery of other potential targets.

A Strategic Framework for Target Identification and Validation

The following experimental workflow is designed to be a logical and efficient progression from broad, phenotypic screening to specific, target-based validation.

Phase 1: Synthesis, Characterization, and Initial Phenotypic Screening

The first phase establishes the foundational data on the compound's biological activity.

3.1.1. Synthesis and Characterization of 2,6-Diamino-4-methylnicotinonitrile

While the synthesis of this specific molecule is not widely reported, a plausible synthetic route can be adapted from known methods for related compounds[1][4]. A potential route involves the condensation of an appropriate β-enaminonitrile with malononitrile in the presence of a base.